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molecular formula C11H15BrO2 B8511692 1-(4-Bromophenyl)-pentane-1,5-diol

1-(4-Bromophenyl)-pentane-1,5-diol

Cat. No. B8511692
M. Wt: 259.14 g/mol
InChI Key: QSTQWKKLJVAEKV-UHFFFAOYSA-N
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Patent
US06977267B2

Procedure details

Using the procedure described in Preparation 3, 5-(4-bromophenyl)-5-oxopentanoic acid methyl ester (12.8 g, 45 mmol) (Preparation 12) was reduced with LiAlH4 (3.4 g, 90 mmol) to yield 1-(4-bromophenyl)-pentane-1,5-diol (9.4 g) as a yellow oil. 1H NMR (CDCl3): 7.42 (2H, d, J=8.3 Hz), 7.15 (2H, d, J=8.3 Hz), 4.56 (1H, m), 3.63 (1H, br s), 3.45-3.6 (2H, m), 2.96 (1H, br s), 1.25-1.9 (6H, m).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][CH:10]=1)=[O:8].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[Br:15][C:12]1[CH:11]=[CH:10][C:9]([CH:7]([OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][OH:2])=[CH:14][CH:13]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
COC(CCCC(=O)C1=CC=C(C=C1)Br)=O
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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